1-[3-(3-methylphenoxy)propyl]azepane
Description
1-[3-(3-Methylphenoxy)propyl]azepane is a seven-membered azepane ring derivative featuring a 3-(3-methylphenoxy)propyl substituent. This compound’s structure combines the flexibility of the azepane ring with the lipophilic phenoxypropyl chain, making it a candidate for studying pharmacological interactions, particularly in neurotransmitter modulation or enzyme inhibition.
Properties
IUPAC Name |
1-[3-(3-methylphenoxy)propyl]azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-15-8-6-9-16(14-15)18-13-7-12-17-10-4-2-3-5-11-17/h6,8-9,14H,2-5,7,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZCTAGGFGBSBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs with Varying Core Rings
Key Comparison : The core ring structure (azepane vs. piperidine, benzodiazole, or diazepane) significantly impacts stability, solubility, and target affinity.
| Compound Name | Core Structure | Key Features | Biological Activity (Inferred) | References |
|---|---|---|---|---|
| 1-[3-(3-Methylphenoxy)propyl]azepane | Azepane | 7-membered ring with one N; 3-(3-methylphenoxy)propyl chain | Potential CNS modulation | N/A |
| N-methyl-N-({1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide | Benzodiazole | Rigid benzodiazole core; acetamide group | Enhanced receptor specificity | |
| 1-Methyl-3-phenyl-1,4-diazepane dihydrochloride | Diazepane | 7-membered ring with two N atoms; phenyl substituent | Neurological activity | |
| 1-[3-(3-Methoxyphenoxy)propyl]piperidine | Piperidine | 6-membered ring; methoxy substituent at phenoxy group | Variable pharmacokinetics |
Insights :
- Azepane vs.
- Diazepane Derivatives : The additional nitrogen in diazepane () may enable hydrogen bonding, altering receptor interactions .
Substituent Variations: Position and Functional Groups
Key Comparison: Substituent position (e.g., 3-methylphenoxy vs. 4-methylphenoxy) and functional groups (e.g., methoxy vs. nitro) modulate electronic effects and steric hindrance.
Insights :
- Positional Isomerism: The meta-methyl group in this compound may reduce steric hindrance compared to para-substituted analogs, improving membrane permeability .
Functional Group Impact on Bioactivity
Key Comparison : Functional groups (e.g., urea, ketones) influence hydrogen bonding, solubility, and metabolic stability.
| Compound Name | Functional Groups | Key Features | Biological Activity (Inferred) | References |
|---|---|---|---|---|
| This compound | Ether linkage | Propyl ether chain; no polar groups | Moderate metabolic stability | N/A |
| [3-(2-Oxoazepan-1-yl)propyl]urea | Urea; ketone | Hydrogen-bond donor/acceptor sites | Enhanced enzyme inhibition | |
| 3-(2-Hydroxypropyl)azepan-2-one | Hydroxypropyl; ketone | Increased hydrophilicity; ketone reactivity | Antimicrobial/anticancer | |
| 1-[3-(Dimethylamino)propyl]-3-ethylurea | Dimethylamino; urea | Basic amino group; urea moiety | Dopamine receptor interaction |
Insights :
- Hydroxy/Ketone Groups : Hydroxypropyl and ketone moieties () increase solubility and enable covalent interactions with biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
